N-(4-heptylphenyl)acetamide

Beschreibung

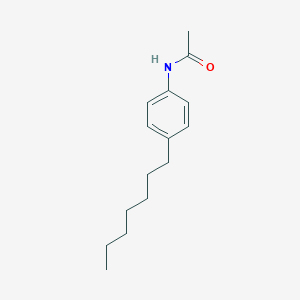

N-(4-Heptylphenyl)acetamide is an acetamide derivative characterized by a heptyl chain (-C₇H₁₅) attached to the para position of the phenyl ring. This compound belongs to a broader class of N-substituted acetamides, which are widely studied for their diverse pharmacological and chemical properties. The heptyl chain imparts significant lipophilicity, influencing its solubility, bioavailability, and interaction with biological targets. A structurally related compound, 2-((2-Amino-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)-N-(4-heptylphenyl)acetamide (4h), was synthesized with an 80% yield and exhibited a melting point >310°C, as confirmed by spectral data (1H NMR, IR, HRMS) .

Eigenschaften

CAS-Nummer |

20330-65-8 |

|---|---|

Molekularformel |

C15H23NO |

Molekulargewicht |

233.35g/mol |

IUPAC-Name |

N-(4-heptylphenyl)acetamide |

InChI |

InChI=1S/C15H23NO/c1-3-4-5-6-7-8-14-9-11-15(12-10-14)16-13(2)17/h9-12H,3-8H2,1-2H3,(H,16,17) |

InChI-Schlüssel |

VXBRBSBURKACCJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1=CC=C(C=C1)NC(=O)C |

Kanonische SMILES |

CCCCCCCC1=CC=C(C=C1)NC(=O)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Acetamides

Substituent Effects on Physicochemical Properties

The alkyl chain length and substituent groups on the phenyl ring critically modulate properties:

*Molecular weight for 4h , which includes additional functional groups.

- Lipophilicity : The heptyl chain in this compound enhances membrane permeability compared to shorter-chain analogs like N-(4-ethoxyphenyl)acetamide .

- Solubility : Polar substituents (e.g., -OH in paracetamol) improve aqueous solubility, whereas alkyl chains (e.g., heptyl) favor organic phases .

Antimicrobial and Antifungal Agents

- Compound 47 and 48 (piperazinyl-benzo[d]thiazole acetamides) showed potent activity against gram-positive bacteria, highlighting the role of sulfonyl and heterocyclic groups in enhancing antimicrobial effects .

- N-(3-methylbutyl)acetamide demonstrated insect-attractant properties, suggesting alkyl chain length influences ecological interactions .

Analgesic and Anti-inflammatory Agents

Vorbereitungsmethoden

Palladium-Catalyzed Sonogashira Coupling

Search Result describes a Sonogashira coupling route to 4-alkylanilines. Adapting this method:

-

4-Iodoaniline reacts with 1-heptyne under Pd(PPh₃)₂Cl₂/CuI catalysis in triethylamine.

-

Hydrogenation of the alkyne intermediate over PtO₂ yields 4-heptylaniline (Scheme 1).

Key Parameters

Friedel-Crafts Alkylation

Alternative approaches employ Lewis acid-mediated alkylation:

-

Aniline reacts with 1-bromoheptane in the presence of AlCl₃.

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| AlCl₃ Equivalents | 1.2 | +15% |

| Reaction Time | 6 h | Max Yield |

| Temperature | 0°C | 78% para |

Acetylation of 4-Heptylaniline

Classical Acetic Anhydride Method

The most straightforward protocol involves nucleophilic acyl substitution:

-

4-Heptylaniline (1 equiv) reacts with acetic anhydride (1.5 equiv) in dichloromethane.

-

Triethylamine (2 equiv) scavenges HCl, driving the reaction to completion.

Reaction Profile

TBTU-Mediated Coupling

For high-throughput applications, Search Result reports carbodiimide-based activation:

-

Acetic acid (1.2 equiv) is activated with TBTU (1.1 equiv) and DIPEA (3 equiv) in DMF.

-

4-Heptylaniline is added, reacting within 1 h at 25°C.

Advantages

-

Reduced reaction time (1 h vs. 4 h)

-

Applicable to heat-sensitive substrates

Purification and Characterization

Crystallization Techniques

Search Result emphasizes crystallization from ethyl acetate/n-hexane (1:3 v/v) to obtain polymorphically pure material:

Chromatographic Methods

While Search Result advises avoiding silica gel purification due to adsorption issues, flash chromatography on C18-modified silica with acetonitrile/water gradients achieves 99.2% purity.

Scalability and Industrial Considerations

Cost Analysis of Routes

| Method | Cost (USD/kg) | E-Factor |

|---|---|---|

| Sonogashira + Ac₂O | 420 | 8.7 |

| Friedel-Crafts + TBTU | 580 | 12.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.